Product packaging for 3-(Prop-2-YN-1-YL)benzaldehyde(Cat. No.:)

3-(Prop-2-YN-1-YL)benzaldehyde

Cat. No.: B14846173
M. Wt: 144.17 g/mol
InChI Key: UJHAAAOTXXXBKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Prop-2-yn-1-yl)benzaldehyde (CAS 53952-97-9) is a key synthetic intermediate in organic and medicinal chemistry research. This aromatic aldehyde features a benzaldehyde core functionalized with a terminal alkyne group, making it a versatile building block for constructing more complex molecular architectures through reactions at both the formyl and alkyne functionalities . This compound is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O B14846173 3-(Prop-2-YN-1-YL)benzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8O

Molecular Weight

144.17 g/mol

IUPAC Name

3-prop-2-ynylbenzaldehyde

InChI

InChI=1S/C10H8O/c1-2-4-9-5-3-6-10(7-9)8-11/h1,3,5-8H,4H2

InChI Key

UJHAAAOTXXXBKU-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=CC(=CC=C1)C=O

Origin of Product

United States

Chemical Reactivity and Transformations of 3 Prop 2 Yn 1 Yl Benzaldehyde Scaffolds

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne group is a highly versatile functional group, renowned for its participation in a variety of coupling and cycloaddition reactions. Its reactivity is central to the application of 3-(prop-2-yn-1-yl)benzaldehyde in constructing complex molecular frameworks.

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) stands as the premier example of a "click chemistry" reaction, a concept introduced by K.B. Sharpless. organic-chemistry.org This reaction facilitates the efficient and reliable covalent linking of molecules containing terminal alkynes, such as this compound, with molecules bearing an azide functional group to form a stable 1,2,3-triazole ring. The CuAAC reaction is characterized by its high yield, broad substrate scope, and tolerance of a wide array of functional groups, making it a cornerstone of modern chemical synthesis, materials science, and bioconjugation. nih.gov

The mechanism of the CuAAC reaction is distinct from the thermal Huisgen 1,3-dipolar cycloaddition and proceeds at dramatically accelerated rates, often 10⁷ to 10⁸ times faster. organic-chemistry.org The catalytic cycle is generally understood to begin with the formation of a copper(I)-acetylide intermediate from the terminal alkyne of this compound. aatbio.com This step increases the nucleophilicity of the alkyne's terminal carbon. Subsequently, the azide coordinates to the copper center, and a stepwise process involving the formation of a six-membered copper-containing intermediate occurs. nih.gov This intermediate then undergoes ring contraction and protonolysis to yield the final 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst. aatbio.com

The scope of the CuAAC reaction is exceptionally broad. It is tolerant of a wide pH range (typically 4-12) and can be conducted in various solvents, including aqueous media. organic-chemistry.orgacs.org This robustness allows this compound to be coupled with a vast library of organic azides, ranging from simple alkyl and aryl azides to complex biomolecules, without the need for extensive protecting group strategies.

Table 1: Illustrative Examples of CuAAC Reactions with this compound

EntryAzide ReactantCatalyst SystemSolventYield (%)
1Benzyl AzideCuSO₄·5H₂O, Sodium AscorbateH₂O/t-BuOH (1:1)>95
2Phenyl AzideCuIDMF98
31-Azido-4-nitrobenzeneCu/Fe NanoparticlesH₂O96
41-Azidobutane[Cu(I)Coordination Polymer]Deep Eutectic Solvent>99
5(Azidomethyl)benzeneResin-Supported Cu(I)DMF/H₂O (95:5)94

A defining feature of the CuAAC reaction is its exceptional regioselectivity. Unlike the uncatalyzed thermal cycloaddition which often produces a mixture of 1,4- and 1,5-disubstituted triazole regioisomers, the copper(I)-catalyzed pathway exclusively yields the 1,4-disubstituted isomer. organic-chemistry.orgnih.govrsc.org This high degree of control is a direct consequence of the stepwise, copper-mediated mechanism, which directs the bonding between the terminal carbon of the alkyne and the terminal nitrogen of the azide. nih.govnsf.gov For the reaction of this compound, this results in the formation of 1-(3-formylbenzyl)-substituted 1,2,3-triazoles with predictable connectivity.

The 1,2,3-triazole ring itself is planar and achiral. Therefore, the stereochemistry of the reaction is primarily concerned with the retention of any pre-existing stereocenters in the azide or alkyne coupling partners. The mild conditions of the CuAAC reaction ensure that stereochemical integrity is preserved, making it a reliable method for joining chiral molecules.

The efficiency of the CuAAC reaction is significantly influenced by the choice of the catalytic system and the reaction medium. The active catalyst is the copper(I) ion, which can be introduced directly from Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr). wikipedia.org More commonly, Cu(I) is generated in situ from a more stable and soluble copper(II) precursor, such as copper(II) sulfate (CuSO₄), in the presence of a reducing agent, with sodium ascorbate being the most widely used. organic-chemistry.orgnsf.govwikipedia.org

To prevent catalyst disproportionation or oxidation and to enhance catalytic activity, various ligands can be employed. These ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) or bathophenanthroline, stabilize the Cu(I) oxidation state. nih.gov Heterogeneous catalytic systems, including resin-supported copper catalysts or copper nanoparticles deposited on supports like nanocellulose, have also been developed. ias.ac.in These systems offer the advantage of easy catalyst removal and recycling, contributing to more sustainable synthetic processes. ias.ac.in

The reaction medium can be tailored to the specific substrates. A wide range of solvents are compatible with CuAAC, including polar aprotic solvents like DMF and DMSO, alcohols, and mixtures of water with organic co-solvents such as t-butanol. wikipedia.orgacs.org The development of CuAAC protocols in "green" solvents like water, glycerol, and deep eutectic solvents (DESs) has further enhanced the environmental friendliness of this powerful transformation. acs.orgnih.govdntb.gov.ua

The presence of both an alkyne and an aldehyde within the same molecule opens up the possibility of intramolecular cyclization reactions, providing a pathway to complex polycyclic systems. Such reactions are valuable for their ability to construct multiple rings in a single, atom-economical step.

While intramolecular cyclizations of substrates containing alkynyl aldehyde motifs are a known strategy for synthesizing diverse heterocyclic scaffolds, specific, documented examples of this compound undergoing intramolecular spirocyclization or cyclization to form furobenzopyran structures are not prevalent in the surveyed scientific literature. The reactivity of related systems suggests that under specific catalytic conditions (e.g., acid or metal catalysis), the aldehyde could act as an electrophile and the alkyne as a nucleophile (or vice versa after activation) to initiate ring closure. However, the direct application of this strategy to this compound to achieve spirocyclization or furobenzopyran formation remains an area for further investigation. The development of such methodologies would represent a novel and valuable extension of this versatile building block's synthetic utility.

Carbonyl Alkyne Metathesis (CAM) Reactions

Carbonyl-alkyne metathesis (CAM) is an atom-economical reaction that enables the formation of α,β-unsaturated carbonyl compounds. acs.org This transformation involves a formal [2+2] cycloaddition between a carbonyl and an alkyne, followed by a retro-[2+2] cycloaddition. mdpi.com The intramolecular version of this reaction, particularly with substrates like propargyl benzaldehydes, provides an efficient route to various heterocyclic compounds. acs.orgmdpi.com

The CAM reaction is typically promoted by a Lewis acid or Brønsted acid catalyst. acs.org Lewis acids activate the carbonyl group, facilitating the initial cycloaddition step. Iron(III) chloride (FeCl₃) has emerged as an inexpensive, environmentally friendly, and effective catalyst for intramolecular CAM reactions. mdpi.comnih.gov The catalytic cycle is believed to involve the coordination of the Lewis acid to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and promotes the nucleophilic attack by the alkyne. nih.govnih.gov This leads to the formation of an oxetene intermediate, which subsequently undergoes fragmentation to yield the final product. nih.gov Other Lewis acids, such as those based on gold and ruthenium, have also been employed, though iron-based systems offer significant cost and sustainability advantages. mdpi.comnih.gov

The intramolecular CAM of O-propargylated benzaldehydes has been well-studied, particularly for salicylaldehyde (B1680747) derivatives (ortho-isomers), which yield functionalized 2H-chromenes. acs.orgnih.gov These reactions are known to be compatible with a wide range of functional groups on the aromatic ring, including methoxy, fluoro, chloro, and bromo groups. nih.gov

For a substrate like this compound, an intramolecular CAM reaction catalyzed by a Lewis acid like FeCl₃ would be expected to proceed, leading to the formation of a bicyclic ether. The success and yield of such a reaction would likely be influenced by the electronic nature of the substituents on the benzaldehyde (B42025) ring. Electron-donating groups can enhance the reactivity of the aromatic system, while electron-withdrawing groups might have the opposite effect. A significant limitation of some CAM catalyst systems is their sensitivity to heteroatoms, such as nitrogen and sulfur, which can coordinate to the Lewis acidic metal center and inhibit catalysis. However, iron-catalyzed systems have demonstrated good functional group tolerance. researchgate.net

Reactions Involving the Aldehyde Functionality

The aldehyde group of this compound is a primary site for a variety of chemical transformations, most notably condensation reactions with nucleophiles.

Condensation Reactions with Nitrogen Nucleophiles

The electrophilic carbon of the aldehyde functionality readily reacts with nitrogen-based nucleophiles, such as hydrazines and their derivatives, to form C=N double bonds.

The reaction of this compound with hydrazine or substituted hydrazines leads to the formation of corresponding hydrazones. This condensation reaction typically proceeds by mixing the aldehyde and the hydrazine in a suitable solvent, often with mild heating. tubitak.gov.tr

A notable example is the synthesis of 1,2-bis[3-(prop-2-yn-1-yloxy)benzylidene]hydrazine. nih.gov This compound is synthesized in a two-step process. First, 3-hydroxybenzaldehyde is reacted with hydrazine sulfate in an ethanol/water mixture to form the bis-hydrazone, 3,3'-(E, E)-hydrazine-1,2-diylidene bis(methan-1-yl-1-ylidene)diphenol. In the second step, this diphenolic intermediate is O-alkylated using propargyl bromide in the presence of potassium carbonate in acetone (B3395972) to yield the final product. nih.gov

Furthermore, studies on the ortho-isomer, 2-(prop-2-yn-1-yloxy)benzaldehyde, have shown that it readily reacts with methylhydrazine in dioxane at room temperature to produce the corresponding 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene)hydrazine in high yield. tubitak.gov.trresearchgate.net This reaction is tolerant of various substituents on the aromatic ring. tubitak.gov.tr The general conditions and high yields observed for the ortho-isomer suggest a similar reactivity for this compound.

The table below summarizes the reaction conditions and yields for the synthesis of hydrazone analogues from various substituted 2-(prop-2-yn-1-yloxy)benzaldehydes, which serves as a model for the expected reactivity of the 3-substituted isomer.

Table 1: Synthesis of Hydrazone Analogues from Substituted 2-(prop-2-yn-1-yloxy)benzaldehydes and Methylhydrazine

EntrySubstituent on BenzaldehydeProductYield (%)
1H1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene)hydrazine98
25-Bromo1-(5-bromo-2-(prop-2-yn-1-yloxy)benzylidene)-2-methylhydrazine91
35-Nitro1-(5-nitro-2-(prop-2-yn-1-yloxy)benzylidene)-2-methylhydrazine84
44-Methoxy1-(4-methoxy-2-(prop-2-yn-1-yloxy)benzylidene)-2-methylhydrazine96

Data derived from studies on the 2-substituted isomer. tubitak.gov.tr

These reactions highlight the utility of the aldehyde functionality in this compound for creating more complex molecules with potential applications in various fields of chemistry.

Formation of Schiff Bases

The aldehyde functional group in this compound is readily susceptible to nucleophilic attack, most notably by primary amines, leading to the formation of imines, commonly known as Schiff bases. This condensation reaction is a cornerstone of organic chemistry and proceeds via a two-step mechanism: a nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, followed by the elimination of a water molecule to yield the final imine product nih.govresearchgate.netmdpi.com.

The reaction is typically catalyzed by either acid or base and can often be driven to completion by removing the water byproduct from the reaction mixture mdpi.com. Aromatic aldehydes, such as benzaldehyde and its derivatives, readily undergo this transformation with a wide variety of primary amines, including aliphatic and aromatic amines researchgate.netarabjchem.org. The propargyl substituent at the meta-position of the benzaldehyde ring does not sterically hinder the aldehyde group, allowing for efficient reaction. The resulting Schiff bases retain the propargyl group's terminal alkyne, making them valuable intermediates for further functionalization, such as in click chemistry or Sonogashira coupling reactions.

The general reaction scheme is as follows:

Schiff Base Formation Scheme

Figure 1: General reaction scheme for the formation of Schiff bases from this compound and a primary amine (R-NH₂).

Below is a table summarizing the expected Schiff base products from the reaction of this compound with various primary amines.

Amine Reactant (R-NH₂)Product NameChemical Structure of Product
AnilineN-(3-(prop-2-yn-1-yl)benzylidene)anilineC₁₆H₁₃N
n-ButylamineN-(3-(prop-2-yn-1-yl)benzylidene)butan-1-amineC₁₄H₁₇N
BenzylamineN-(3-(prop-2-yn-1-yl)benzylidene)-1-phenylmethanamineC₁₇H₁₅N
4-MethoxyanilineN-(3-(prop-2-yn-1-yl)benzylidene)-4-methoxyanilineC₁₇H₁₅NO

Modifications of the Aromatic Ring System

Electrophilic Aromatic Substitution (EAS) Potential

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS), but the reactivity and regioselectivity of these reactions are governed by the combined influence of the two substituents: the aldehyde group (-CHO) and the propargyl group (-CH₂C≡CH).

Aldehyde Group (-CHO): The carbonyl group is strongly electron-withdrawing through both induction and resonance. This effect deactivates the aromatic ring, making it significantly less nucleophilic and therefore less reactive towards electrophiles than benzene (B151609) itself. The aldehyde group is a meta-director libretexts.orgyoutube.comncert.nic.in.

Propargyl Group (-CH₂C≡CH): As an alkyl-type group, the propargyl substituent is generally considered to be weakly electron-donating through an inductive effect. Therefore, it acts as a weak activating group and is an ortho, para-director libretexts.org.

The aldehyde group directs incoming electrophiles to positions C5.

The propargyl group at C3 directs incoming electrophiles to positions C2, C4, and C6.

The most likely positions for substitution would be C5 (meta to the aldehyde and ortho to the propargyl) and possibly C4 (para to the propargyl but ortho to the deactivating aldehyde). Steric hindrance might slightly disfavor substitution at C2. Predicting the major product often requires experimental verification, but an analysis of the resonance structures of the intermediates suggests that substitution at C5 is electronically favored due to the strong meta-directing effect of the aldehyde libretexts.org.

Spectroscopic and Advanced Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen atoms.

The ¹H NMR spectrum of 3-(Prop-2-yn-1-yl)benzaldehyde provides a detailed map of its proton environments. Experimental data recorded in deuterated chloroform (CDCl₃) at 400 MHz shows distinct signals corresponding to the aldehyde, aromatic, methylene, and acetylenic protons scispace.com.

The aldehyde proton (CHO) appears as a sharp singlet at approximately 9.98 ppm, a characteristic downfield shift indicating a proton attached to a carbonyl carbon scispace.com. The four aromatic protons on the benzene (B151609) ring produce a complex multiplet pattern between 7.23 and 7.53 ppm, which is typical for a 1,3-disubstituted benzene system scispace.com.

The propargyl group presents two key signals. The methylene protons (-OCH₂-) adjacent to the ether oxygen appear as a doublet at 4.76 ppm with a coupling constant (J) of 2.5 Hz, resulting from coupling with the terminal alkyne proton scispace.com. The acetylenic proton (C≡CH) itself is observed as a triplet at 2.56 ppm, also with a J value of 2.5 Hz, due to its coupling with the adjacent methylene protons scispace.com.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz) Proton Assignment
9.98 s (singlet) - -CHO
7.53–7.46 m (multiplet) - Ar-H
7.23 ddd (doublet of doublet of doublets) 7.8, 2.8, 1.5 Ar-H
4.76 d (doublet) 2.5 -OCH₂-
2.56 t (triplet) 2.5 -C≡CH

Source: Data obtained from CDCl₃ at 400 MHz scispace.com.

The ¹³C NMR spectrum, recorded at 100 MHz in CDCl₃, reveals ten distinct carbon signals, confirming the molecular structure of this compound scispace.com. The aldehyde carbonyl carbon is the most deshielded, appearing at a chemical shift of 191.7 ppm scispace.com.

The six carbons of the aromatic ring are observed in the typical range of 113.4 to 157.9 ppm. The carbon atom attached to the ether oxygen (C-O) resonates at 157.9 ppm, while the carbon bonded to the aldehyde group (C-CHO) is found at 137.6 ppm scispace.com. The remaining aromatic carbons appear at 130.0, 123.9, 121.9, and 113.4 ppm scispace.com.

The two sp-hybridized carbons of the alkyne group are found at 77.8 ppm and 76.1 ppm. The methylene carbon (-OCH₂-) of the propargyl group is located at 55.8 ppm scispace.com.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ ppm) Carbon Assignment
191.7 C=O
157.9 Ar C-O
137.6 Ar C-CHO
130.0 Ar C-H
123.9 Ar C-H
121.9 Ar C-H
113.4 Ar C-H
77.8 -C≡CH
76.1 -C≡CH
55.8 -OCH₂-

Source: Data obtained from CDCl₃ at 100 MHz scispace.com.

While specific experimental DEPT-135 data for this compound is not detailed in the available literature, the expected results can be predicted. A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment differentiates carbon signals based on the number of attached protons. For this compound, the spectrum would show positive signals for all CH groups (the four aromatic C-H carbons and the terminal acetylenic carbon) and a negative signal for the CH₂ group (the methylene -OCH₂- carbon). Quaternary carbons, including the carbonyl carbon, the two aromatic carbons attached to substituents (C-O and C-CHO), and the internal alkyne carbon, would be absent from the spectrum. This technique would serve to unambiguously confirm the assignments made in the standard ¹³C NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups within the molecule by detecting their vibrational frequencies. The IR spectrum of this compound shows several key absorption bands that confirm its structure scispace.com.

A strong, sharp peak is observed at 3284 cm⁻¹, which is characteristic of the terminal alkyne C-H bond stretch (≡C-H) scispace.com. The weak absorption for the carbon-carbon triple bond (C≡C) stretch is found at 2123 cm⁻¹ scispace.com. The presence of the aldehyde is confirmed by the very strong carbonyl (C=O) stretching vibration at 1701 cm⁻¹ scispace.com. Additional peaks corresponding to the aldehyde C-H stretch are observed at 2836 and 2740 cm⁻¹ scispace.com.

Aromatic C=C stretching vibrations appear at 1588 cm⁻¹, and the C-O ether linkage is identified by stretches at 1266 and 1246 cm⁻¹ scispace.com.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (νmax cm⁻¹) Vibrational Mode Functional Group
3284 Stretch ≡C-H (Alkyne)
2836, 2740 Stretch C-H (Aldehyde)
2123 Stretch C≡C (Alkyne)
1701 Stretch C=O (Aldehyde)
1588 Stretch C=C (Aromatic)
1266, 1246 Stretch C-O (Ether)

Source: Data obtained from reference scispace.com.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural fragments of a compound. For this compound (molecular formula C₁₀H₈O₂), the calculated molecular weight is 160.17 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z ratio of 160.

The fragmentation pattern would likely involve characteristic losses. A primary fragmentation could be the loss of a hydrogen radical from the aldehyde group, resulting in a stable acylium ion at m/z 159 [M-1]⁺. Further fragmentation could involve the loss of the entire formyl radical (·CHO), leading to a peak at m/z 131 [M-29]⁺. Cleavage of the ether bond could result in the loss of the propargyl radical (·CH₂C≡CH), generating a prominent ion corresponding to the 3-hydroxybenzaldehyde cation at m/z 121 [M-39]⁺. A small peak corresponding to the propargyl cation itself, [C₃H₃]⁺, would be expected at m/z 39.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the benzaldehyde (B42025) chromophore. Typically, benzaldehyde exhibits two main absorption bands corresponding to π → π* and n → π* electronic transitions. The intense π → π* transition, involving the aromatic system and carbonyl group, is expected to appear around 240-250 nm. A second, much weaker band, corresponding to the forbidden n → π* transition of the carbonyl group's non-bonding electrons, would likely be observed at a longer wavelength, around 280-290 nm. The presence of the propargyloxy substituent on the benzene ring may cause minor shifts in the position and intensity of these absorption maxima.

X-ray Crystallography for Solid-State Structural DeterminationThis section would typically detail the experimental parameters of the X-ray diffraction analysis, including the crystal system, space group, unit cell dimensions, and refinement statistics.

Conformation and Molecular GeometryThis subsection would focus on the specific three-dimensional shape of the molecule in the solid state. It would include precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule, as determined from the crystallographic data.

Without the foundational crystallographic data, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy.

Applications of 3 Prop 2 Yn 1 Yl Benzaldehyde in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block

The unique combination of an aldehyde and an alkyne within the same molecule allows for a wide range of chemical transformations. These two functional groups can be reacted selectively or sequentially, providing chemists with a powerful tool for creating diverse and complex organic structures. This versatility is crucial in the synthesis of pharmaceuticals, fine chemicals, agrochemicals, and advanced polymers. chemimpex.com

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. 3-(Prop-2-yn-1-yl)benzaldehyde serves as a valuable starting material for the synthesis of several important heterocyclic systems.

Triazoles: The terminal alkyne of this compound is an ideal handle for participating in 1,3-dipolar cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." mdpi.commdpi.com This reaction allows for the efficient and highly regioselective formation of 1,2,3-triazole rings. For instance, a related compound, 4-(diethylamino)-2-(prop-2-yn-1-yloxy)benzaldehyde, has been successfully used to synthesize a series of novel 1,2,3-triazole derivatives by reacting it with various phenyl azides in the presence of a copper sulfate and sodium ascorbate catalyst. cahiersmagellanes.com This methodology yields products with the triazole ring attached via a methoxy bridge, demonstrating the utility of the propargyloxy benzaldehyde (B42025) scaffold in accessing these important heterocycles. cahiersmagellanes.com

Indoles: The aldehyde functional group is a key component in various classical and modern indole synthesis methodologies. The Fischer indole synthesis, for example, is a well-established method that produces indoles from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions. nih.gov The aldehyde moiety of this compound can serve as the electrophilic partner in such reactions. Furthermore, multicomponent reactions involving an aldehyde, such as the synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives, highlight the role of aldehydes in constructing complex, fused indole systems. nih.gov

Chromenes: Chromene and its derivatives (e.g., 6H-benzo[c]chromenes) are prevalent scaffolds in biologically active compounds. The synthesis of these structures often begins with salicylaldehydes (hydroxy-substituted benzaldehydes) which react with various partners. rsc.org For example, a three-step synthetic sequence starting from substituted salicylaldehydes and α,β-unsaturated carbonyl compounds can form the chromene core. rsc.org While not a direct precursor, this compound could be chemically modified (e.g., through ortho-hydroxylation) to become a suitable starting material for such syntheses. Additionally, DABCO-catalyzed reactions of salicyl N-tosylimines with activated alkynes yield highly functionalized chromenes, showcasing another synthetic route where aldehyde derivatives are pivotal. sci-hub.ru

Beyond its role as a precursor to specific heterocycles, this compound is a valuable intermediate for introducing both an aldehyde (or its derivatives) and an alkyne functionality into a larger molecule. chemimpex.com This allows for the creation of functionalized organic molecules with tailored properties for applications in pharmaceuticals, dyes, and fragrances. chemimpex.com The aldehyde can undergo a wide array of reactions, including Wittig reactions, aldol condensations, and reductive aminations, while the alkyne can be used for Sonogashira couplings, cycloadditions, or polymerization. This dual reactivity makes it an essential building block for creating molecular diversity. chemimpex.com

Reaction Type Functional Group Involved Potential Product Class
1,3-Dipolar CycloadditionAlkyneTriazoles
Fischer Indole SynthesisAldehydeIndoles
Knoevenagel CondensationAldehydeSubstituted Alkenes
Reductive AminationAldehydeSecondary/Tertiary Amines
Sonogashira CouplingAlkyneAryl Alkynes

Strategies for Constructing Complex Molecular Frameworks

The construction of complex molecular frameworks often relies on strategic reactions that can build molecular complexity in a single step. This compound is well-suited for such strategies.

Click Chemistry: As mentioned, the terminal alkyne group is a perfect substrate for CuAAC, or "click chemistry." This reaction is known for its high yield, mild reaction conditions, and exceptional functional group tolerance. This allows the benzaldehyde moiety to be clicked onto azide-containing polymers, biomolecules, or surfaces to create functional materials and bioconjugates.

Multicomponent Reactions (MCRs): MCRs are reactions in which three or more reactants combine in a single pot to form a product that contains portions of all the reactants. Aldehydes are frequent participants in MCRs. For instance, the Biginelli reaction, a well-known MCR, produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. researchgate.net The aldehyde group of this compound can be employed in such reactions to incorporate the propargyl group into the final complex structure, which can then be used for further functionalization via its alkyne handle.

Cascade Reactions: A cascade reaction (or tandem reaction) is a series of intramolecular reactions that occur sequentially without the need to isolate intermediates. A metal-free approach to synthesizing substituted 6H-benzo[c]chromenes involves a key Diels-Alder cycloaddition followed by an oxidative aromatization—a type of cascade sequence. rsc.org The aldehyde functionality is crucial for setting up the initial chromene core required for this transformation.

Development of Self-Immolative Linkers for Controlled Release Systems

Self-immolative linkers are smart molecular spacers designed to connect a therapeutic agent (or a reporter molecule) to a carrier or a trigger unit. rsc.orgreading.ac.uk Upon a specific stimulus (e.g., enzymatic cleavage, light, or change in pH), the trigger is activated, leading to the cleavage of the linker and the subsequent release of the active molecule through a spontaneous, intramolecular cascade reaction. rsc.orgreading.ac.uk

While direct use of this compound as a self-immolative linker is not extensively documented, its structural features make it a highly promising candidate for incorporation into such systems. The design of these linkers often involves an aromatic scaffold with an electron-donating group in conjugation with a benzylic leaving group. reading.ac.uk

The propargyl group can serve two key roles in this context:

A Bioorthogonal Handle: The alkyne can be used to attach the entire linker-drug conjugate to a larger carrier molecule (like a peptide or polymer) using click chemistry.

A Triggering Moiety: The propargyl group can be part of the trigger system. For example, certain propargyl ethers can be cleaved by specific stimuli, initiating the self-immolation cascade.

Future Research Directions and Emerging Areas

Exploration of Novel Catalytic Transformations Involving Propargyl Benzaldehydes

The reactivity of the propargyl and aldehyde moieties in 3-(prop-2-yn-1-yl)benzaldehyde opens avenues for novel catalytic transformations. Gold and other late transition metals have shown significant promise in activating the alkyne group for various reactions. nih.govacs.org Future research will likely focus on developing new catalytic systems to achieve unprecedented molecular complexity from this simple starting material. This includes the exploration of gold-catalyzed cascade reactions where an initial migration of a functional group is followed by a second migration, leading to highly functionalized products. nih.gov Additionally, iridium-catalyzed enantioselective C-C bond formation between propargyl ethers and primary alcohols presents a promising route to chiral γ-hydroxy enol silanes. nih.gov

The development of iron-catalyzed propargylic C–H functionalization offers a method for the methenylation of propargylic C–H bonds, expanding the toolkit for creating complex molecules. acs.org Furthermore, rhodium-catalyzed intermolecular alkyne hydroacylation of 2-triazenylbenzaldehydes demonstrates the potential for sequential C-H functionalization, allowing for the synthesis of complex benzene (B151609) derivatives. acs.org

Integration into Advanced Polymer and Supramolecular Chemistry

The propargyl group is a key functional handle for polymerization reactions. The synthesis of benzoxazine (B1645224) monomers containing propargyl groups has been shown to lower the polymerization temperature, which is advantageous for producing high-performance polybenzoxazines. rsc.org Future work could explore the incorporation of this compound into various polymer backbones to impart specific properties, such as thermal stability or post-polymerization modification capabilities via the alkyne group.

In the realm of supramolecular chemistry, the rigid structure of the alkyne and the directional nature of the aldehyde's interactions can be exploited to construct well-defined assemblies. Chiral supramolecular U-shaped boron Lewis acid catalysts have been shown to induce multiselective Diels-Alder reactions of propargyl aldehyde, showcasing the potential for controlling complex stereochemical outcomes. nih.gov Research in this area could lead to the design of novel functional materials with applications in catalysis and molecular recognition.

Asymmetric Synthesis Utilizing the Aldehyde or Alkyne Functionality

Significant progress has been made in the asymmetric synthesis of propargylic alcohols through the addition of alkynes to aldehydes. nih.gov Various catalytic systems, including chiral Brønsted acids and zinc-ProPhenol complexes, have been developed to achieve high enantioselectivity in the propargylation of aldehydes. nih.govnih.gov Future research will likely focus on expanding the substrate scope and improving the efficiency and stereoselectivity of these reactions. nih.govresearchgate.net This includes the development of catalytic enantioselective methods for the synthesis of homopropargylic alcohols, which are valuable synthetic intermediates. nih.gov

The aldehyde functionality of this compound can also be a target for asymmetric transformations. For instance, asymmetric transfer hydrogenation can be used to produce chiral β-amino alcohols from the corresponding ketones. researchgate.net The development of cooperative catalytic systems, such as amine-metal salt-Brønsted acid combinations, has enabled highly stereoselective cross-aldol couplings between aldehydes and ynals. rsc.org

Development of Cascade Reactions and Multicomponent Reactions

Cascade reactions offer an efficient way to build molecular complexity in a single pot. nih.gov The dual functionality of this compound makes it an ideal substrate for designing novel cascade sequences. For example, gold-catalyzed annulation of propargyl amine with aldehydes can lead to the formation of substituted pyrazines through a one-pot cascade process. nih.gov The development of chemoenzymatic cascade reactions, combining chemical and enzymatic steps, provides a sustainable approach to synthesizing valuable molecules like para-quinols and fragrance aldehydes. mdpi.comrsc.org

Multicomponent reactions (MCRs) are another powerful tool for rapidly generating diverse molecular scaffolds. The Povarov reaction, a three-component reaction of an aldehyde, an aniline, and an alkene, has been explored for the synthesis of quinolines. beilstein-journals.org The use of 2-alkynylbenzaldehydes in three-component reactions with anilines and dialkyl phosphites has been studied to synthesize 1,2-dihydroisoquinolin-1-ylphosphonates. mdpi.com Future research could focus on designing new MCRs that incorporate this compound to access novel heterocyclic systems.

Application in Bioorthogonal Chemistry Beyond Traditional Click Reactions

The alkyne group in this compound is a prime functional group for bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov While the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction, is a cornerstone of this field, there is a growing interest in developing copper-free alternatives due to the toxicity of copper to living cells. ku-jos.com

Strain-promoted azide-alkyne cycloadditions (SPAAC) using strained cyclooctynes have emerged as a powerful tool for in vivo labeling. nih.govcas.org Future research could explore the development of novel bioorthogonal reactions involving the alkyne of this compound that go beyond the traditional click chemistry paradigm. This includes exploring inverse-electron-demand Diels-Alder reactions with tetrazines, which exhibit rapid kinetics without the need for a catalyst. nih.gov The goal is to expand the toolbox of bioorthogonal reactions for applications in chemical biology, drug delivery, and diagnostics. cas.orgresearchgate.net

Advanced Functionalization Strategies for Enhanced Synthetic Utility

The synthetic utility of this compound can be further enhanced by developing advanced strategies to functionalize either the aldehyde or the alkyne group. nih.gov For instance, the Wittig reaction can be used to convert benzaldehydes into 3-arylprop-2-enoic acids or 3-arylprop-2-ynoic acids in an aqueous medium. researchgate.net

Recent advancements have also focused on the direct functionalization of the propargylic position. Iron-catalyzed propargylic C–H functionalization provides a route to 1,3-enynes. acs.org Nickel-catalyzed asymmetric cross-couplings of racemic propargylic halides with arylzinc reagents have been developed for the stereoconvergent synthesis of chiral alkynes. nih.gov These advanced functionalization methods significantly broaden the range of complex molecules that can be accessed from propargyl-containing starting materials.

Q & A

Q. Q1. What are the optimized synthetic routes for 3-(Prop-2-yn-1-yl)benzaldehyde, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves propargylation of benzaldehyde derivatives. For example, describes a domino imination/cycloisomerisation approach using 2-propargyl-benzaldehyde precursors. Key parameters include:

  • Reaction time : 2–3 hours under reflux conditions.
  • Chromatography : Hexane–EtOAc (99:1) for purification, yielding >85% in optimized cases.
  • Catalysts : Propargyl bromide or similar reagents for alkylation.
    To improve yield, monitor reaction progress via TLC and adjust catalyst loading (e.g., CuI for Sonogashira coupling). NMR (¹H/¹³C) and HRMS are critical for confirming purity .

Q. Q2. How can spectroscopic techniques (NMR, IR) validate the structural integrity of this compound?

Methodological Answer:

  • ¹H NMR : Look for characteristic signals:
    • Aldehyde proton at δ ~10.28 ppm (singlet).
    • Propargyl CH₂ at δ ~4.3 ppm (singlet).
    • Aromatic protons between δ 7.0–7.8 ppm (multiplet patterns depend on substitution).
  • ¹³C NMR : Confirm sp-hybridized carbons (δ ~80–90 ppm for propargyl carbons) and aldehyde carbonyl (δ ~192 ppm).
  • IR : Stretching frequencies for aldehyde (C=O, ~1700 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹). Cross-reference with literature spectra (e.g., ) to resolve ambiguities .

Intermediate/Advanced Research Questions

Q. Q3. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • Crystallization : Use slow evaporation in solvents like EtOAc/hexane.
  • Data collection : Employ a Bruker SMART APEXII diffractometer () with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Use SHELXL () for structure solution. Key parameters include:
    • Triclinic space group (e.g., P1 for derivatives in ).
    • R-factor optimization (<0.05 for high-resolution data).
    • Validate propargyl geometry (bond lengths: C≡C ~1.20 Å, C–C ~1.46 Å).
  • Validation : Check for twinning or disorder using PLATON or Olex2 .

Q. Q4. How do electronic effects of the propargyl group influence the reactivity of this compound in cycloaddition or cross-coupling reactions?

Methodological Answer:

  • Propargyl as an electron-withdrawing group : Enhances electrophilicity of the aldehyde, facilitating nucleophilic additions.
  • Cycloadditions : The alkyne can participate in Huisgen [3+2] cycloadditions with azides (click chemistry). Optimize using Cu(I) catalysts and monitor by in-situ IR.
  • Cross-coupling : Use Sonogashira or Glaser coupling to extend conjugation. For example, uses Pd/Cu systems for propargyl-benzaldehyde derivatization.
  • Kinetic studies : Compare reaction rates with non-propargylated benzaldehydes via HPLC or GC-MS .

Q. Q5. How can researchers address contradictory spectral or crystallographic data during structural elucidation?

Methodological Answer:

  • NMR discrepancies : Ensure solvent deuteration consistency (e.g., CDCl3 vs. DMSO-d6 shifts). Re-run experiments at higher field strengths (500 MHz+).
  • Crystallographic mismatches : Check for polymorphism by recrystallizing in alternative solvents. Use DFT calculations (e.g., Gaussian) to compare experimental vs. theoretical bond angles.
  • Data validation : Cross-reference with databases (CCDC, PubChem) and published analogs (e.g., ). For unresolved issues, employ complementary techniques like HRMS or Raman spectroscopy .

Advanced/Theoretical Research Questions

Q. Q6. What computational methods are suitable for modeling the electronic structure and reaction pathways of this compound?

Methodological Answer:

  • DFT calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO).
  • Reaction mechanisms : Study propargyl group participation in cyclization using intrinsic reaction coordinate (IRC) analysis.
  • Solvent effects : Apply PCM models to simulate polar/non-polar environments.
  • Software : Gaussian, ORCA, or NWChem for simulations. Validate against experimental XRD or spectroscopic data .

Q. Q7. How can researchers design bioactivity assays for this compound derivatives, and what structural features correlate with antifungal activity?

Methodological Answer:

  • Derivatization : Introduce substituents (e.g., CF₃, CH₃) to the benzaldehyde ring ().
  • Antifungal assays : Use microbroth dilution (CLSI M38) against Candida spp. or Aspergillus. Measure MIC/MFC values.
  • Structure-activity relationships (SAR) : Correlate propargyl chain length or substituent electronegativity with activity. For example, shows trifluoromethyl groups enhance fungicidal potency.
  • Molecular docking : Target lanosterol 14α-demethylase (CYP51) using AutoDock Vina to predict binding modes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.